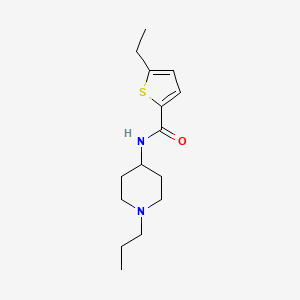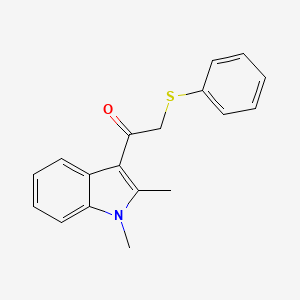![molecular formula C19H17N3O B4763725 N-{3-[2-(4-pyridinyl)ethyl]phenyl}-2-pyridinecarboxamide](/img/structure/B4763725.png)
N-{3-[2-(4-pyridinyl)ethyl]phenyl}-2-pyridinecarboxamide
Übersicht
Beschreibung
N-{3-[2-(4-pyridinyl)ethyl]phenyl}-2-pyridinecarboxamide, commonly known as N-(3-(2-(4-pyridinyl)ethyl)phenyl)-2-pyridinecarboxamide or BMS-986165, is a small molecule inhibitor that has gained attention in the scientific community due to its potential therapeutic applications.
Wirkmechanismus
N-(3-(2-(4-pyridinyl)ethyl)phenyl)-2-pyridinecarboxamide inhibits TYK2 by binding to the ATP-binding pocket of the kinase domain. This prevents the phosphorylation of downstream targets, leading to the suppression of pro-inflammatory cytokines. The inhibition of TYK2 by N-(3-(2-(4-pyridinyl)ethyl)phenyl)-2-pyridinecarboxamide has been shown to be selective, with little or no effect on other members of the JAK family of kinases.
Biochemical and Physiological Effects:
N-(3-(2-(4-pyridinyl)ethyl)phenyl)-2-pyridinecarboxamide has been shown to suppress the production of pro-inflammatory cytokines such as IL-12, IL-23, and IFN-α in vitro and in vivo. This suggests that it has potential therapeutic applications in the treatment of autoimmune diseases where these cytokines play a key role in the pathogenesis of the disease. In addition, N-(3-(2-(4-pyridinyl)ethyl)phenyl)-2-pyridinecarboxamide has been shown to have a favorable pharmacokinetic profile, with good oral bioavailability and a long half-life.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of N-(3-(2-(4-pyridinyl)ethyl)phenyl)-2-pyridinecarboxamide is its selectivity for TYK2, which reduces the risk of off-target effects. In addition, its favorable pharmacokinetic profile makes it a suitable candidate for drug development. However, one limitation of N-(3-(2-(4-pyridinyl)ethyl)phenyl)-2-pyridinecarboxamide is its limited solubility in aqueous solutions, which can make it difficult to work with in certain lab experiments.
Zukünftige Richtungen
There are several future directions for the research and development of N-(3-(2-(4-pyridinyl)ethyl)phenyl)-2-pyridinecarboxamide. One potential application is in the treatment of autoimmune diseases such as psoriasis, rheumatoid arthritis, and inflammatory bowel disease. Further research is needed to determine the safety and efficacy of N-(3-(2-(4-pyridinyl)ethyl)phenyl)-2-pyridinecarboxamide in these diseases. In addition, the potential use of N-(3-(2-(4-pyridinyl)ethyl)phenyl)-2-pyridinecarboxamide in other diseases where pro-inflammatory cytokines play a role, such as cancer and infectious diseases, should be explored. Finally, the development of new formulations and delivery methods to improve the solubility and bioavailability of N-(3-(2-(4-pyridinyl)ethyl)phenyl)-2-pyridinecarboxamide should be investigated.
Conclusion:
N-(3-(2-(4-pyridinyl)ethyl)phenyl)-2-pyridinecarboxamide is a small molecule inhibitor that has shown potential therapeutic applications in the treatment of autoimmune diseases. Its selectivity for TYK2 and favorable pharmacokinetic profile make it a suitable candidate for drug development. Further research is needed to determine its safety and efficacy in various diseases and to develop new formulations and delivery methods to improve its solubility and bioavailability.
Wissenschaftliche Forschungsanwendungen
N-(3-(2-(4-pyridinyl)ethyl)phenyl)-2-pyridinecarboxamide has been the subject of several scientific research studies due to its potential therapeutic applications. It has been shown to be a potent inhibitor of TYK2, a member of the JAK family of kinases, which are involved in the regulation of immune responses. Studies have demonstrated that inhibition of TYK2 can lead to the suppression of pro-inflammatory cytokines, making N-(3-(2-(4-pyridinyl)ethyl)phenyl)-2-pyridinecarboxamide a potential treatment for autoimmune diseases such as psoriasis, rheumatoid arthritis, and inflammatory bowel disease.
Eigenschaften
IUPAC Name |
N-[3-(2-pyridin-4-ylethyl)phenyl]pyridine-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17N3O/c23-19(18-6-1-2-11-21-18)22-17-5-3-4-16(14-17)8-7-15-9-12-20-13-10-15/h1-6,9-14H,7-8H2,(H,22,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JRVWGVJDXURITA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=NC(=C1)C(=O)NC2=CC=CC(=C2)CCC3=CC=NC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[3-(2-pyridin-4-ylethyl)phenyl]pyridine-2-carboxamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![methyl 3-({[(4-chlorobenzyl)amino]carbonothioyl}amino)-4-methylbenzoate](/img/structure/B4763643.png)
![N-[1-(3-fluorobenzyl)-1H-1,2,4-triazol-3-yl]-N'-(4-methylbenzyl)thiourea](/img/structure/B4763661.png)
![4-{[3-(2,4-dimethoxyphenyl)-3-oxo-1-propen-1-yl]amino}-N-(4,6-dimethyl-2-pyrimidinyl)benzenesulfonamide](/img/structure/B4763662.png)
![1-[(1-ethyl-5-methyl-1H-pyrazol-4-yl)sulfonyl]-4-[3-(trifluoromethyl)benzyl]piperazine](/img/structure/B4763668.png)
![N-[1-(2-chlorobenzyl)-1H-pyrazol-3-yl]-5-[2-(3-nitro-1H-pyrazol-1-yl)ethyl]-1,3,4-thiadiazol-2-amine](/img/structure/B4763690.png)


![N-[5-(allylthio)-1,3,4-thiadiazol-2-yl]-4-fluorobenzamide](/img/structure/B4763706.png)
![4-allyl-5-[5-(2,5-dichlorophenyl)-2-furyl]-4H-1,2,4-triazole-3-thiol](/img/structure/B4763711.png)
![3-[(4-chlorobenzyl)thio]-5-(5-chloro-2-methoxyphenyl)-4-methyl-4H-1,2,4-triazole](/img/structure/B4763734.png)
![4-[(5-phenylthieno[2,3-d]pyrimidin-4-yl)amino]-1-butanol](/img/structure/B4763745.png)
![4-(5-chloro-2-pyridinyl)-10-(1-methylethylidene)-4-azatricyclo[5.2.1.0~2,6~]decane-3,5-dione](/img/structure/B4763748.png)
![N-[3-(4-methyl-1-piperazinyl)propyl]-4-(1-piperidinylmethyl)benzamide](/img/structure/B4763755.png)
